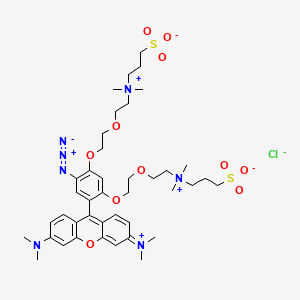
CalFluor 555 azide (chloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CalFluor 555 azide (chloride) is a fluorogenic azide probe that is activated by copper-catalyzed or metal-free click reactions. This compound is not fluorescent until it reacts with alkynes. It is water-soluble and has an excitation band that matches well with the 532 nm or 555 nm laser lines .
Métodos De Preparación
The synthesis of CalFluor 555 azide (chloride) involves the preparation of a fluorogenic azide probe. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is prepared to ensure high purity and is typically provided for research purposes .
Análisis De Reacciones Químicas
CalFluor 555 azide (chloride) undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) or metal-free click reactions. These reactions are used to attach the azide group to alkynes, forming a stable triazole linkage. The major product formed from these reactions is a fluorescent triazole compound .
Aplicaciones Científicas De Investigación
CalFluor 555 azide (chloride) is widely used in scientific research for the sensitive visualization of metabolically labeled molecules such as glycans, DNA, RNA, and proteins. It is particularly useful in imaging applications within cells, developing zebrafish, and mouse brain tissue slices under no-wash conditions. This compound is an indispensable tool for bioorthogonal chemistry and has applications in chemistry, biology, and medicine .
Mecanismo De Acción
The mechanism of action of CalFluor 555 azide (chloride) involves its activation through click chemistry reactions. The azide group reacts with alkynes to form a triazole linkage, which results in the compound becoming fluorescent. This allows for the sensitive detection and visualization of biomolecules in various biological systems .
Comparación Con Compuestos Similares
CalFluor 555 azide (chloride) is unique in its ability to become fluorescent only upon reaction with alkynes, reducing background signal and non-specific binding. Similar compounds include other fluorogenic azide probes such as CalFluor 488 azide, CalFluor 580 azide, and CalFluor 647 azide. These compounds differ in their excitation and emission wavelengths, allowing for multiplexed imaging applications .
Propiedades
Fórmula molecular |
C41H60ClN7O11S2 |
|---|---|
Peso molecular |
926.5 g/mol |
Nombre IUPAC |
3-[2-[2-[4-azido-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[dimethyl(3-sulfonatopropyl)azaniumyl]ethoxy]ethoxy]phenoxy]ethoxy]ethyl-dimethylazaniumyl]propane-1-sulfonate;chloride |
InChI |
InChI=1S/C41H60N7O11S2.ClH/c1-45(2)31-11-13-33-38(27-31)59-39-28-32(46(3)4)12-14-34(39)41(33)35-29-36(43-44-42)40(58-24-22-56-20-18-48(7,8)16-10-26-61(52,53)54)30-37(35)57-23-21-55-19-17-47(5,6)15-9-25-60(49,50)51;/h11-14,27-30H,9-10,15-26H2,1-8H3;1H/q+1;/p-1 |
Clave InChI |
KHVJJFWLOGGQLW-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC(=C(C=C4OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-])N=[N+]=[N-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




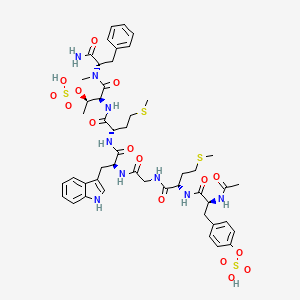

![1-[(2S,3R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B12373716.png)
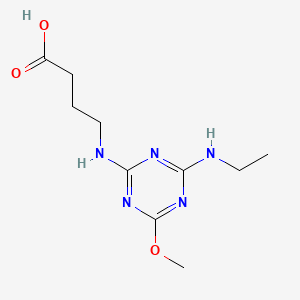
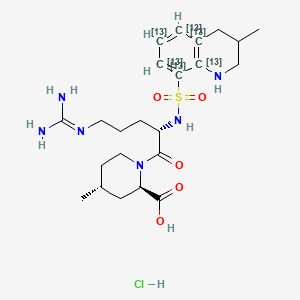

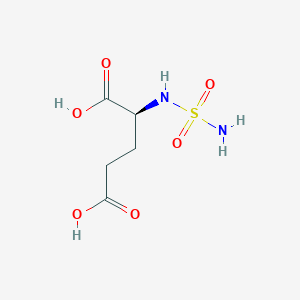
![N-(furan-2-ylmethyl)-8-(4-piperazin-1-ylphenyl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B12373770.png)
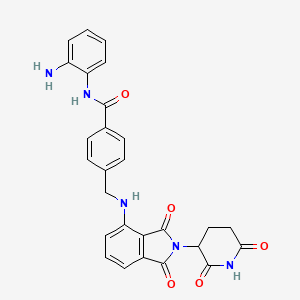
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-naphthalen-2-ylpyrimidin-2-amine](/img/structure/B12373782.png)
![(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide](/img/structure/B12373785.png)
![tert-butyl 6-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-6-oxohexanoate](/img/structure/B12373786.png)
